2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine
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Overview
Description
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is a chemical compound that features a cyclohexyl group substituted with a methyl group at the 4-position, an ethanamine chain, and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylcyclohexanone with pyridin-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Similar structure but with a piperazine ring instead of a cyclohexyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron-based ring structure.
Uniqueness
2-(4-Methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethan-1-amine is unique due to its specific combination of a cyclohexyl group and a pyridin-4-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H24N2/c1-13-2-4-14(5-3-13)6-11-17-12-15-7-9-16-10-8-15/h7-10,13-14,17H,2-6,11-12H2,1H3 |
InChI Key |
XHDITLVEWMNHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2=CC=NC=C2 |
Origin of Product |
United States |
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